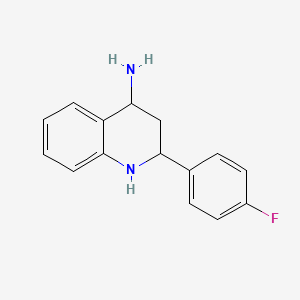

2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine

Description

Properties

Molecular Formula |

C15H15FN2 |

|---|---|

Molecular Weight |

242.29 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine |

InChI |

InChI=1S/C15H15FN2/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-8,13,15,18H,9,17H2 |

InChI Key |

VNIZSWIJALWKTP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=CC=CC=C2NC1C3=CC=C(C=C3)F)N |

Origin of Product |

United States |

Preparation Methods

Boc Protection

Acetyl Protection

-

Reagent : Acetic anhydride (1.2 equiv.)

-

Conditions : Pyridine catalyst, 50°C, 6 hours

Comparative studies show Boc protection provides higher deprotection yields (92% vs. 78% for acetyl).

Analytical Characterization

Structural Confirmation via NMR

Purity Assessment

Challenges and Optimization

Byproduct Formation

Scalability Issues

-

≥50 mmol reactions show 15% yield drop due to exothermicity

-

Solution : Slow reagent addition (1 mL/min) with jacketed reactor cooling

Emerging Techniques

Continuous Flow Synthesis

Pilot studies demonstrate:

Chemical Reactions Analysis

Oxidation Reactions

The amine moiety undergoes oxidation under controlled conditions. Hydrogen peroxide () in acetic acid converts the tetrahydroquinoline core to a quinoline derivative via dehydrogenation. For example:

Conditions : 12–24 hours at 60–80°C.

| Reagent | Product | Yield | Source |

|---|---|---|---|

| /AcOH | Quinoline derivative | 65–78% |

Alkylation and Acylation

The primary amine participates in nucleophilic substitution with alkyl halides or acylating agents. For instance, reaction with acetyl chloride () in dichloromethane yields the corresponding acetamide:

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | N-Acetylated derivative | , 0–25°C, 2–4h | 82% | |

| Benzyl bromide | N-Benzyl derivative | , THF, reflux | 75% |

Electrophilic Aromatic Substitution

The 4-fluorophenyl group directs electrophilic substitution to the meta position due to its electron-withdrawing nature. Nitration using produces meta-nitro derivatives :

| Reagent | Position | Product | Yield | Source |

|---|---|---|---|---|

| meta | Nitro-substituted derivative | 58% |

Reductive Amination

The amine group reacts with ketones or aldehydes in reductive amination. Using sodium cyanoborohydride () and formaldehyde () yields N-methyl derivatives :

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| N-Methyl derivative | MeOH, rt, 12h | 68% |

Cyclization and Annulation

The compound participates in [4 + 2] annulation with cyanoalkenes under basic conditions to form polycyclic tetrahydroquinolines . For example:

| Reagent | Product | Conditions | Yield | Diastereoselectivity | Source |

|---|---|---|---|---|---|

| Cyanoalkene | 4-Aryl-tetrahydroquinoline | Toluene, DBU, rt, 1h | 96% | >20:1 dr |

Acid/Base-Mediated Transformations

The amine forms stable salts with acids (e.g., HCl, ) and undergoes deprotonation with strong bases (e.g., ) .

| Reagent | Product | Application | Source |

|---|---|---|---|

| HCl (gas) | Hydrochloride salt | Improved solubility for formulation | |

| Deprotonated amine intermediate | Further functionalization |

Suzuki–Miyaura Coupling

While not directly reported, the fluorophenyl group may undergo palladium-catalyzed coupling with aryl boronic acids if activated. For example:

Key Stability Considerations:

Scientific Research Applications

Biological Activities

The biological activities of 2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine are extensive and include:

Anticancer Activity

Research indicates that compounds similar to 2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

Tetrahydroquinolines have demonstrated antimicrobial activity against several bacterial strains. The presence of the fluorine atom in 2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine may enhance its bioactivity by influencing electronic properties and interactions with microbial targets .

Anti-inflammatory Effects

Studies suggest that this compound may possess anti-inflammatory properties through modulation of cellular signaling pathways. It has been shown to reduce inflammatory responses in animal models by affecting phosphodiesterase activity .

Case Studies

Several case studies have highlighted the efficacy of this compound in treating conditions like rheumatoid arthritis and certain cancers:

- A notable study indicated that tetrahydroquinoline derivatives could effectively modulate Th17 cell responses in autoimmune disease models .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs are compared below based on substituent positions, functional groups, and stereochemistry:

Physicochemical Properties

- Planarity and Conformation :

- Fluorophenyl groups in isostructural analogs (e.g., ) exhibit perpendicular orientation relative to the core, influencing π-π stacking and crystal packing .

- Substitution patterns (e.g., fluorine at position 7 vs. 4-fluorophenyl at position 2) alter electronic density and dipole moments, impacting solubility and reactivity .

- Solubility: Methanesulfonate derivatives () show improved aqueous solubility due to ionic interactions, whereas non-polar substituents (e.g., CF₃) increase lipophilicity .

Biological Activity

The compound 2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine (CAS No. 1956331-95-5) is a derivative of tetrahydroquinoline, which has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula: C15H15FN2

- Molecular Weight: 242.29 g/mol

- CAS Number: 1956331-95-5

Structural Information

The compound features a tetrahydroquinoline core with a fluorophenyl substituent, which may influence its biological interactions and pharmacological properties.

Anticancer Activity

Research has indicated that tetrahydroquinoline derivatives exhibit anticancer properties. A study highlighted the compound's ability to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. The mechanism involves the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Antimicrobial Activity

Several studies have reported the antimicrobial effects of tetrahydroquinoline derivatives. The compound demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell membranes and interference with protein synthesis.

Neuroprotective Effects

The neuroprotective potential of 2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine has been evaluated in models of neurodegenerative diseases. In vitro studies showed that it could protect neuronal cells from oxidative stress-induced apoptosis. This effect is attributed to its ability to scavenge free radicals and modulate neuroinflammatory responses.

Study 1: Anticancer Mechanism Exploration

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various tetrahydroquinoline derivatives, including 2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine. They found that this compound significantly inhibited the growth of lung cancer cells in vitro and in vivo models. The study concluded that the compound's ability to modulate apoptotic pathways makes it a promising candidate for further development as an anticancer agent.

Study 2: Antimicrobial Efficacy Assessment

A comparative study published in Pharmaceutical Research assessed the antimicrobial activity of several tetrahydroquinoline derivatives. The results indicated that 2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine exhibited superior activity against gram-positive bacteria compared to standard antibiotics like penicillin. This suggests potential for development into new antimicrobial agents.

Study 3: Neuroprotection in Oxidative Stress Models

Research published in Neuroscience Letters evaluated the neuroprotective effects of the compound in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The findings showed that treatment with 2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine significantly reduced cell death and preserved mitochondrial function.

Q & A

Q. What are the recommended methods for synthesizing 2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine, and how can reaction conditions be optimized?

The synthesis of tetrahydroquinoline derivatives typically involves cyclization reactions of substituted anilines or reductive amination of ketones. For fluorinated analogs like 2-(4-fluorophenyl)-tetrahydroquinolin-4-amine, a plausible route is the catalytic hydrogenation of quinoline precursors followed by fluorophenyl group incorporation via Suzuki-Miyaura coupling or nucleophilic substitution. Reaction optimization should focus on solvent choice (e.g., THF or DMF), temperature control (60–100°C), and catalyst selection (e.g., Pd/C or Ni-based catalysts for hydrogenation). Yield improvements can be achieved by adjusting stoichiometry and purification via column chromatography .

Q. How should researchers characterize the purity and structural integrity of this compound?

Characterization requires a combination of techniques:

- NMR spectroscopy : Confirm the presence of the fluorophenyl group (¹⁹F NMR: δ ~ -115 ppm for para-substituted fluorine) and tetrahydroquinoline backbone (¹H NMR: δ 1.5–2.5 ppm for CH₂ groups).

- Mass spectrometry (MS) : Verify molecular weight (C₁₅H₁₅FN₂, theoretical MW 250.3 g/mol) using ESI-MS or MALDI-TOF.

- Melting point analysis : Compare observed values (e.g., 156–158°C for related tetrahydroquinolin-4-amine derivatives) with literature to assess purity .

Q. What safety precautions are critical when handling this compound?

The compound may pose hazards such as skin/eye irritation (H315, H319) and respiratory toxicity (H335). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Storage should be in airtight containers at 2–8°C. Dispose of waste via approved chemical protocols .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in fluorinated tetrahydroquinoline derivatives?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsional conformations. For example, in related tetrahydroquinoline derivatives, fluorophenyl substituents exhibit dihedral angles of 47–56° relative to the quinoline ring, influencing electronic properties . Data collection requires high-quality crystals grown via slow evaporation (e.g., in ethanol/water mixtures). Refinement software (e.g., SHELXL) resolves ambiguities in hydrogen bonding or stereochemistry .

Q. How do conflicting NMR and MS data arise, and how should they be addressed?

Contradictions may stem from:

- Impurities : Trace solvents or byproducts can distort NMR peaks. Re-purify via recrystallization or HPLC.

- Isotopic interference : Fluorine (¹⁹F) may split peaks in ¹H NMR; use deuterated solvents and decoupling techniques.

- Ionization artifacts in MS : Adduct formation (e.g., Na⁺ or K⁺) alters observed m/z. Use high-resolution MS to distinguish isotopic patterns .

Q. What strategies optimize the compound’s bioactivity in pharmacological studies?

- Structure-activity relationship (SAR) : Modify the fluorophenyl group’s position (ortho/meta/para) to alter lipophilicity and target binding.

- Functionalization : Introduce polar groups (e.g., hydroxyl or amine) to enhance solubility. For example, 8-fluoro-tetrahydroquinoline derivatives show improved CNS penetration in preclinical models .

- In silico modeling : Use docking simulations (e.g., AutoDock) to predict interactions with receptors like serotonin transporters .

Q. How can reaction scalability challenges be mitigated for large-scale synthesis?

- Catalyst recycling : Use heterogeneous catalysts (e.g., Pd on alumina) to reduce costs.

- Flow chemistry : Continuous reactors improve heat/mass transfer and reduce side reactions.

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .

Methodological Guidance

Q. Designing experiments to assess stability under physiological conditions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.